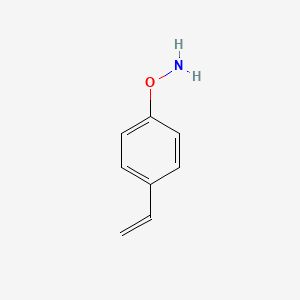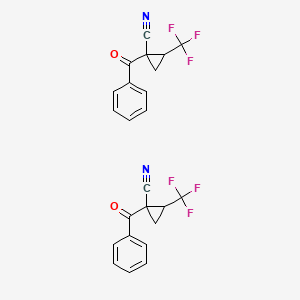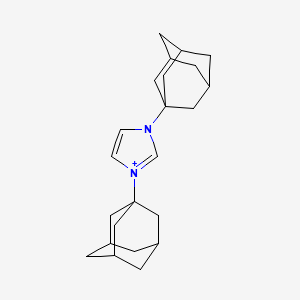
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a bromo substituent on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-6-bromo-3-pyridinecarboxylic acid and ethyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The carboxylic acid group of 4-amino-6-bromo-3-pyridinecarboxylic acid reacts with ethyl acrylate to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
化学反应分析
Types of Reactions
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group may produce azido or thiol-substituted compounds.
科学研究应用
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate involves its interaction with specific molecular targets. The amino and bromo substituents on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. The ethyl ester group may also play a role in enhancing the compound’s bioavailability and stability.
相似化合物的比较
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate can be compared with other pyridine derivatives, such as:
Ethyl (E)-3-(4-Amino-3-pyridyl)acrylate: Lacks the bromo substituent, which may affect its reactivity and binding properties.
Ethyl (E)-3-(4-Nitro-6-bromo-3-pyridyl)acrylate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Ethyl (E)-3-(4-Amino-6-chloro-3-pyridyl)acrylate: Has a chloro substituent instead of a bromo substituent, which may influence its reactivity and interactions with molecular targets.
属性
分子式 |
C10H11BrN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
ethyl 3-(4-amino-6-bromopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-10(14)4-3-7-6-13-9(11)5-8(7)12/h3-6H,2H2,1H3,(H2,12,13) |
InChI 键 |
QXTOURHVIWUYNY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CN=C(C=C1N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)



